

Addressing batch-to-batch variability of (R)-DRF053 dihydrochloride

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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

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Technical Support Center: (R)-DRF053 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of **(R)-DRF053 dihydrochloride**. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise from batch-to-batch variability of **(R)-DRF053 dihydrochloride**.

Issue 1: Inconsistent solubility or dissolution rates between batches.

- Question: My new batch of **(R)-DRF053 dihydrochloride** is not dissolving as readily as the previous one. What could be the cause?
- Answer: Batch-to-batch variation in solubility is a common issue that can stem from several factors.^{[1][2]} One of the primary reasons for variability in hydrochloride salts is the degree of hydration.^[3] Different batches may have different water content, affecting the molecular weight and solubility.^[3] Additionally, variations in particle size and crystallinity (polymorphism) can significantly impact dissolution rates.^[1] We recommend referring to the

Certificate of Analysis (CofA) for your specific batch to verify the molecular weight and any comments on the physical state.[\[3\]](#)

Issue 2: Observed differences in biological activity or potency in cell-based assays.

- Question: I am observing a significant difference in the IC₅₀ value of **(R)-DRF053 dihydrochloride** in my cell line with a new batch. Why is this happening?
- Answer: A shift in biological potency can be attributed to several factors. The most common is a difference in the purity profile between batches. Even with a stated purity of >98% by HPLC, the nature and potency of the impurities could differ.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) We advise carefully comparing the HPLC data from the Certificates of Analysis for both batches. If significant differences in the impurity profile are noted, this could be the source of the discrepancy. Another potential cause could be variations in the solid-state properties of the compound, which may affect its bioavailability in your assay system.

Issue 3: Inconsistent results in animal studies.

- Question: My in vivo experiments are showing variable efficacy and toxicity profiles with different batches of **(R)-DRF053 dihydrochloride**. What should I investigate?
- Answer: In vivo studies are sensitive to a multitude of factors, and batch-to-batch variability of the investigational agent is a critical one. In addition to the purity and solubility issues mentioned above, subtle differences in the physical properties of the solid material can affect its absorption, distribution, metabolism, and excretion (ADME) profile. We recommend a thorough characterization of each batch before initiating animal studies. This should include not only purity assessment but also analysis of the salt form and crystallinity.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **(R)-DRF053 dihydrochloride**?

A1: **(R)-DRF053 dihydrochloride** is a potent, cell-permeable, dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[\[4\]](#) It has reported IC₅₀ values of 14 nM for CK1, 80 nM for CDK5/p25, and 220 nM for CDK1/cyclin B.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Q2: What is the recommended solvent for preparing stock solutions?

A2: **(R)-DRF053 dihydrochloride** is soluble in water and DMSO up to 100 mM.[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous-based medium.

Q3: How should I store **(R)-DRF053 dihydrochloride**?

A3: The solid compound should be stored at +4°C.[3] Stock solutions should be aliquoted and stored at -20°C or below for up to one month to minimize degradation.

Q4: The molecular weight on the vial is different from the published value. Why?

A4: The molecular weight can vary from batch to batch due to the degree of hydration.[3] The published molecular weight of 490.43 g/mol is for the anhydrous dihydrochloride salt.[3][4][5] Always use the batch-specific molecular weight provided on the Certificate of Analysis for preparing solutions of a specific molarity.[3] For example, one batch had a molecular weight of 521.95 g/mol due to the presence of water molecules.

Data Presentation

For consistent results, it is crucial to compare the analytical data of different batches. Below is a template for summarizing and comparing key parameters.

Table 1: Batch Comparison of **(R)-DRF053 Dihydrochloride**

Parameter	Batch A (Example)	Batch B (Example)	Recommended Tolerance
Appearance	Yellow Solid[6]	Pale Yellow Solid	Consistent with reference
Molecular Weight	521.95 g/mol	490.43 g/mol	As stated on CofA
Purity (HPLC)	98.8%	99.2%	>98%
Major Impurity 1	0.5%	0.3%	<0.5%
Major Impurity 2	0.2%	0.15%	<0.2%
Water Content	5.8% (as 1.75 H ₂ O)	Not specified	Record if available
Solubility (DMSO)	≥100 mM	≥100 mM	≥100 mM

Experimental Protocols

To investigate batch-to-batch variability, the following analytical methods are recommended.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To compare the purity and impurity profiles of different batches.
- Methodology:
 - Preparation of Standard Solution: Accurately weigh and dissolve **(R)-DRF053 dihydrochloride** from each batch in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
 - Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

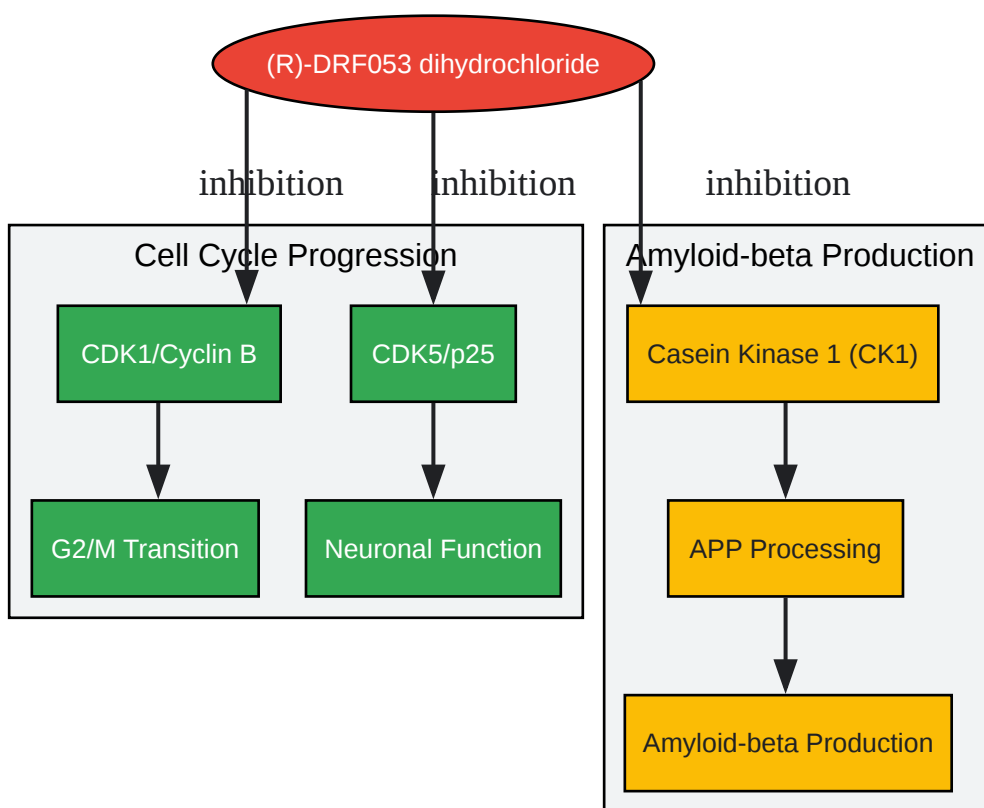
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Analysis: Inject equal volumes of each standard solution. Compare the chromatograms for the main peak area (purity) and the number and area of impurity peaks.

2. Proton Nuclear Magnetic Resonance (^1H NMR) for Structural Confirmation

- Objective: To confirm the chemical structure and identify any major structural differences between batches.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of each batch of **(R)-DRF053 dihydrochloride** in a deuterated solvent (e.g., DMSO- d_6).
 - Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher spectrometer.
 - Analysis: Compare the chemical shifts, splitting patterns, and integration of the peaks with the expected structure and between batches. The Certificate of Analysis should confirm that the ^1H NMR is consistent with the structure.

Visualizations

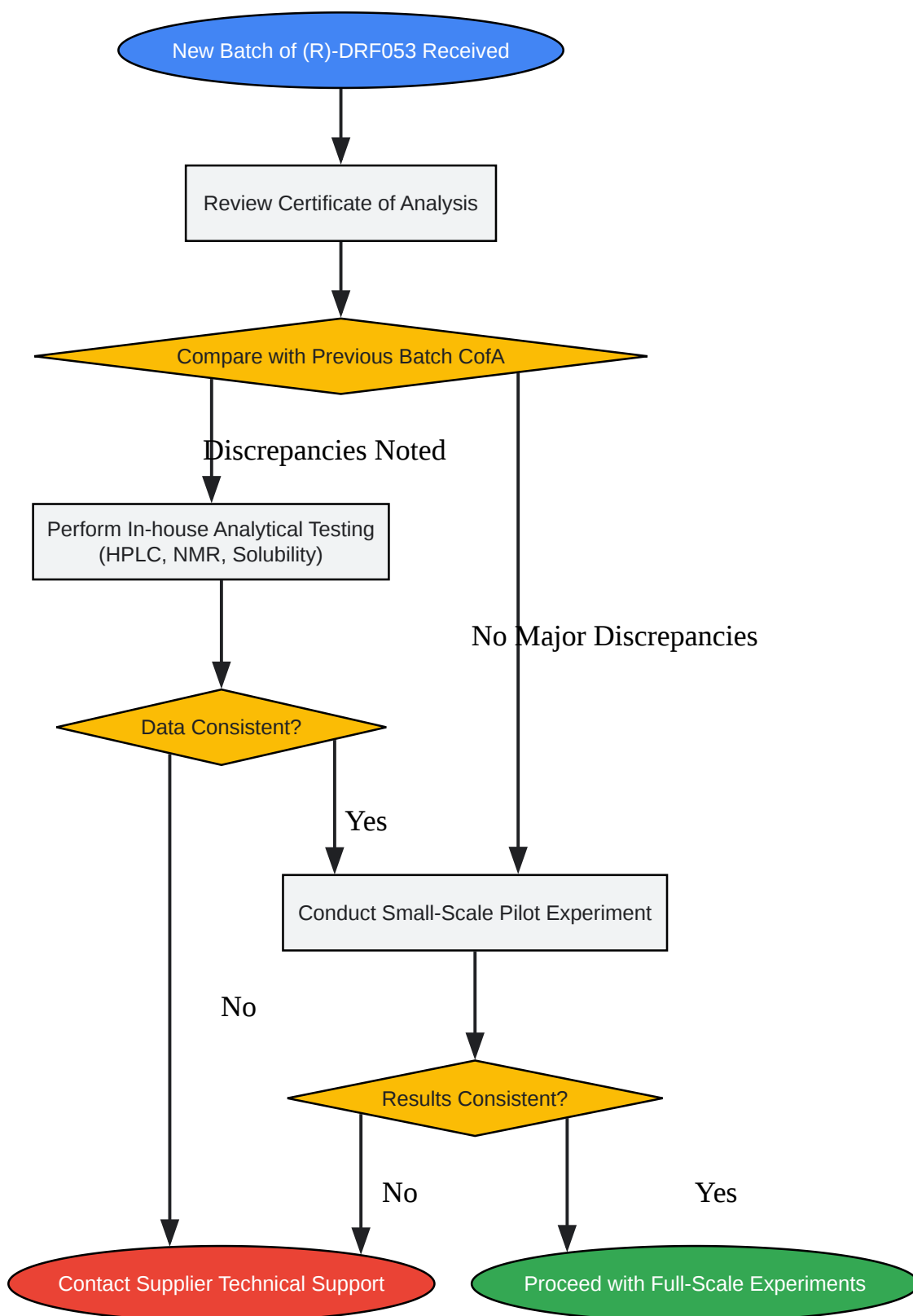
Signaling Pathway



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Caption: Mechanism of action of **(R)-DRF053 dihydrochloride**.

Experimental Workflow



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Caption: Workflow for qualifying a new batch of **(R)-DRF053 dihydrochloride**.

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